molecular formula C7H6F2O B6237022 3,4-difluoro-2-methylphenol CAS No. 1232774-26-3

3,4-difluoro-2-methylphenol

Cat. No. B6237022
CAS RN: 1232774-26-3
M. Wt: 144.1
InChI Key:
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Description

3,4-Difluoro-2-methylphenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.12 .

Scientific Research Applications

Fluorescent Chemosensors

Phenolic compounds, such as 4-methyl-2,6-diformylphenol (DFP), serve as crucial platforms for developing fluorescent chemosensors. These sensors are capable of detecting a wide range of analytes, including metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. The research on DFP-based chemosensors highlights the potential of phenolic compounds, including 3,4-difluoro-2-methylphenol, in environmental monitoring, biomedical diagnostics, and chemical sensing technologies (Roy, 2021).

Environmental Impact and Toxicology

Studies on similar phenolic compounds, such as 2,4-D and its sorption to soil and organic matter, provide insights into the environmental fate and effects of phenolic herbicides. This research is crucial for understanding the persistence, bioaccumulation, and ecotoxicological risks associated with the use of phenolic compounds in agriculture and industry. The environmental behavior of phenolic compounds underscores the importance of assessing the ecological impact and developing strategies for mitigation and remediation (Werner, Garratt, & Pigott, 2012).

Polyphenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, reveals their widespread use in industrial and commercial products to prevent oxidative degradation. These studies highlight both the beneficial aspects of SPAs in extending product shelf life and the potential health risks due to their toxicity and endocrine-disrupting effects. The insights into SPAs' environmental occurrence, human exposure, and toxicity inform the regulatory assessment and safety evaluation of phenolic compounds in consumer products (Liu & Mabury, 2020).

Advanced Oxidation Processes

The advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in aqueous media demonstrate the potential of AOPs in environmental remediation. Research in this area could provide valuable insights into the degradation pathways, kinetics, and toxicological implications of phenolic pollutants, including 3,4-difluoro-2-methylphenol. The application of AOPs could be instrumental in treating phenolic contaminants in water and soil, reducing environmental and health risks (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-difluoro-2-methylphenol involves the introduction of two fluorine atoms onto a methylphenol ring. This can be achieved through a substitution reaction using a suitable fluorinating agent.", "Starting Materials": [ "2-methylphenol", "fluorine gas", "anhydrous hydrogen fluoride", "sulfuric acid", "sodium fluoride" ], "Reaction": [ "Step 1: 2-methylphenol is dissolved in anhydrous hydrogen fluoride and sulfuric acid at low temperature.", "Step 2: Fluorine gas is slowly introduced into the reaction mixture, resulting in the substitution of one hydrogen atom on the methylphenol ring with a fluorine atom.", "Step 3: The reaction mixture is then treated with sodium fluoride, which introduces a second fluorine atom onto the ring.", "Step 4: The resulting product, 3,4-difluoro-2-methylphenol, is isolated and purified through standard techniques such as filtration and recrystallization." ] }

CAS RN

1232774-26-3

Product Name

3,4-difluoro-2-methylphenol

Molecular Formula

C7H6F2O

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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